9S-Amino-9-deoxyquinine

Catalog No.
S956860
CAS No.
168960-95-0
M.F
C20H25N3O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9S-Amino-9-deoxyquinine

CAS Number

168960-95-0

Product Name

9S-Amino-9-deoxyquinine

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19-,20-/m0/s1

InChI Key

RIEKOKLABHBCGI-FEBSWUBLSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N

Availability and Suppliers

While there is no scientific literature directly referencing the application of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine in research, some chemical suppliers offer this compound. This suggests potential research interest, but more data is needed to confirm specific applications. Suppliers include Matrix Fine Chemicals and Molport [, ].

Structural Features and Potential Applications

The structure of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine combines several interesting functional groups:

  • Azabicyclooctane ring: This bicyclic ring system is present in many biologically active molecules. It can provide rigidity and a specific binding pocket for interacting with other molecules [].
  • Ethenyl group: This double bond can participate in various chemical reactions and potentially contribute to binding with target molecules.
  • Methoxy group: This electron-donating group can influence the overall electronic properties of the molecule and may affect its interaction with biological systems [].
  • Quinoline ring: The quinoline ring system is found in many drugs and natural products with diverse biological activities [].

These features suggest that (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine could be a candidate for research in several areas, such as:

  • Medicinal chemistry: The combination of functional groups might lead to activity against specific diseases. Further research would be needed to explore this possibility.
  • Material science: The molecule's structure could be of interest for designing new materials with specific properties.

Future Research Directions

Given the lack of current research on (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine, further studies are needed to explore its potential applications. These could include:

  • Synthesis and characterization: Developing efficient methods to synthesize the compound in larger quantities for further investigation.
  • Biological evaluation: Testing the molecule for activity against specific targets or disease models.
  • Computational modeling: Using computational tools to predict potential interactions with biological molecules.

9-Amino-9-deoxyquinine is a derivative of the natural alkaloid quinine, which is well-known for its antimalarial properties. This compound features a modified structure that includes an amino group at the 9-position and lacks the hydroxyl group typically found in quinine. The molecular formula of 9-amino-9-deoxyquinine is C20H28Cl3N3O, with a molecular weight of approximately 432.81 g/mol. It is often encountered in its trihydrochloride salt form, enhancing its solubility and stability in various applications .

, making it a versatile compound in synthetic organic chemistry. Key reactions include:

  • Aza-Michael reactions on α,β-unsaturated ketones.
  • Epoxidation of α,β-unsaturated aldehydes and ketones.
  • Diels-Alder reactions, which are crucial for forming cyclic compounds.
  • Friedel-Crafts alkylation involving indoles and α,β-unsaturated ketones.
  • Aziridination of both acyclic and cyclic α,β-unsaturated ketones.

These reactions highlight the compound's utility in generating complex molecular architectures and functional groups .

The biological activity of 9-amino-9-deoxyquinine is primarily linked to its role as a catalyst in asymmetric synthesis. It has been shown to facilitate various enantioselective reactions, enhancing the production of chiral compounds. This property arises from its ability to activate substrates through iminium ion formation, enabling high levels of stereoselectivity . Additionally, derivatives of this compound have demonstrated potential in medicinal chemistry, particularly in drug development related to malaria and other diseases.

Synthesis of 9-amino-9-deoxyquinine can be approached through several methods:

  • Mitsunobu Reaction: This method involves the introduction of an azide group followed by reduction and hydrolysis to yield primary amines from quinine or quinidine.
  • Demethylation Techniques: Using boron tribromide for demethylation allows access to bifunctional aminocatalysts derived from the initial alkaloids.
  • Continuous Flow Processes: Recent advancements have enabled the use of polystyrene-supported derivatives in continuous flow systems for asymmetric Michael reactions, improving efficiency and selectivity .

The primary applications of 9-amino-9-deoxyquinine are in asymmetric catalysis and medicinal chemistry. Its derivatives serve as effective catalysts for various organic transformations, including Michael additions and other enantioselective reactions. Furthermore, due to its structural similarity to quinine, it holds promise for developing new antimalarial agents and other pharmaceuticals targeting similar pathways .

Interaction studies involving 9-amino-9-deoxyquinine focus on its catalytic behavior and biological interactions. Research indicates that this compound can effectively activate carbonyl compounds through iminium ion mechanisms, leading to enhanced reaction rates and selectivity in asymmetric synthesis. These studies are crucial for understanding how modifications to the quinine structure can influence catalytic performance and biological efficacy .

Several compounds share structural similarities with 9-amino-9-deoxyquinine, each exhibiting unique properties and applications:

Compound NameStructural FeaturesUnique Properties
QuinineNatural alkaloid with hydroxyl groupsAntimalarial properties; used historically as a treatment
Quinine DerivativesVarious modifications at different positionsEnhanced solubility or altered biological activity
CinchonidineSimilar backbone but different substituentsUsed as a chiral auxiliary in asymmetric synthesis
9-AminoquinineAmino group at position 9Used in similar catalytic applications as 9-amino-9-deoxyquinine

The uniqueness of 9-amino-9-deoxyquinine lies in its specific modifications that enhance its catalytic properties while retaining some biological functionalities akin to quinine .

The development of 9S-Amino-9-deoxyquinine emerged from the broader research efforts to expand the utility of cinchona alkaloids in asymmetric catalysis through structural modifications. The compound represents a strategic modification of the natural alkaloid quinine, where the hydroxyl group at the 9-position is replaced with an amino functionality, fundamentally altering its catalytic properties and expanding its synthetic applications. This modification was first systematically explored as researchers recognized the potential for primary amine derivatives of cinchona alkaloids to serve as valuable catalysts in asymmetric functionalization reactions.

The formal characterization of 9S-Amino-9-deoxyquinine established its chemical identity with the CAS number 168960-95-0 and molecular formula C20H25N3O, corresponding to a molecular weight of 323.43 g/mol. The compound exists in various salt forms, with the trihydrochloride salt (CAS 1231763-32-8) being particularly well-documented for catalytic applications, possessing a molecular formula of C20H28Cl3N3O and molecular weight of 432.81 g/mol. The systematic nomenclature identifies the compound as (8α,9S)-6'-Methoxy-cinchonan-9-amine, reflecting its stereochemical configuration and structural relationship to the parent cinchona alkaloid framework.

The discovery and development of practical synthetic routes to 9S-Amino-9-deoxyquinine represented a significant breakthrough in organocatalyst design. Early investigations demonstrated that the transformation of the 9-hydroxyl group to an amino functionality dramatically enhanced catalytic performance compared to the parent alkaloid, particularly in reactions involving iminium ion activation. This enhancement was attributed to the primary amine's ability to form more stable covalent intermediates with carbonyl substrates while maintaining the beneficial stereochemical environment provided by the cinchona framework.

Research efforts focused on developing efficient synthetic methodologies revealed that multiple approaches could successfully provide access to this valuable catalyst. The development process involved careful optimization of reaction conditions to ensure high yields and stereochemical purity, as the 9S-configuration is crucial for the compound's catalytic activity. These early synthetic investigations laid the foundation for subsequent applications in asymmetric synthesis and established 9S-Amino-9-deoxyquinine as a premier organocatalyst.

Position within Cinchona Alkaloid Family

9S-Amino-9-deoxyquinine occupies a distinctive position within the cinchona alkaloid family as a synthetic derivative that bridges natural product chemistry with modern organocatalysis. The cinchona alkaloid family encompasses four primary naturally occurring compounds: quinine, quinidine, cinchonine, and cinchonidine, each differing in their stereochemical configurations and substitution patterns. These alkaloids have served as privileged scaffolds for the development of numerous synthetic derivatives, with 9S-Amino-9-deoxyquinine representing one of the most successful modifications for asymmetric catalysis applications.

The structural relationship between 9S-Amino-9-deoxyquinine and its parent compound quinine reveals the strategic nature of the amino substitution. Quinine possesses a quinoline ring system connected to a quinuclidine bicyclic framework through a carbinol center at the 9-position, with a methoxy group at the 6'-position of the quinoline ring. The modification to create 9S-Amino-9-deoxyquinine involves the replacement of the 9-hydroxyl group with an amino functionality while maintaining the S-configuration at this stereocenter, preserving the overall three-dimensional structure essential for chiral recognition.

Within the broader family of cinchona-derived organocatalysts, 9S-Amino-9-deoxyquinine represents part of a systematic series of amino-functionalized derivatives. Corresponding modifications have been applied to quinidine, dihydroquinine, and dihydroquinidine, generating a family of eight related aminocatalysts that provide access to both enantiomers of products depending on the specific alkaloid starting material. This systematic approach has enabled researchers to optimize stereochemical outcomes for specific transformations by selecting the appropriate catalyst from this expanded family.

The unique position of 9S-Amino-9-deoxyquinine within organocatalyst development reflects its dual nature as both a synthetic modification of a natural product and a designed catalyst optimized for specific reaction mechanisms. Unlike many purely synthetic organocatalysts, it retains the complex three-dimensional architecture evolved in natural cinchona alkaloids while incorporating the amino functionality essential for aminocatalysis mechanisms. This combination has proven particularly valuable for reactions requiring precise stereocontrol in challenging substrates where conventional organocatalysts show limitations.

Evolution of Synthetic Approaches

The synthetic approaches to 9S-Amino-9-deoxyquinine have evolved through several generations of methodological development, each addressing specific challenges related to scalability, efficiency, and stereochemical control. The evolution of these synthetic strategies reflects the growing importance of this compound in asymmetric synthesis and the need for reliable access to gram-scale quantities for both research and potential industrial applications.

The first systematic approach to 9S-Amino-9-deoxyquinine synthesis employed a Mitsunobu reaction strategy to introduce the amino functionality. This method involves treating quinine with diphenyl phosphoryl azide under Mitsunobu conditions to introduce an azide group at the 9-position with inversion of configuration, followed by reduction of the azide to the corresponding amine and hydrolysis to remove protecting groups. This approach enables one-pot synthesis on a 5-gram scale and has been successfully applied to generate the complete series of four cinchona-based amino analogs from quinine, quinidine, dihydroquinine, and dihydroquinidine.

A second synthetic approach was developed to address scalability concerns and provide more convenient access for larger-scale preparations. This alternative methodology involves the formation of O-mesylated derivatives of quinine followed by nucleophilic displacement with azide and subsequent selective reduction. The azide intermediates can be selectively reduced using lithium aluminum hydride to provide direct access to the amino compounds, while alternative reduction conditions using palladium on carbon and hydrogenation afford the corresponding products with different stereochemical outcomes. This approach has been successfully demonstrated on a 20-gram scale, making it particularly suitable for applications requiring substantial quantities of catalyst.

The development of immobilized versions of 9S-Amino-9-deoxyquinine represents a significant advancement in synthetic methodology, addressing the practical challenges of catalyst recovery and reuse. Polystyrene-supported derivatives have been developed that retain the catalytic activity of the parent compound while enabling facile separation and recycling. These immobilized catalysts have been successfully employed in continuous flow processes, demonstrating their potential for industrial applications where catalyst recovery and process efficiency are critical considerations.

Recent synthetic developments have focused on the preparation of bifunctional derivatives that combine the amino functionality with additional hydrogen-bonding sites. These advanced catalysts incorporate structural elements such as thiourea groups, creating systems capable of simultaneous substrate activation through multiple interaction modes. The synthesis of these complex derivatives requires sophisticated synthetic strategies that preserve the stereochemical integrity of the cinchona framework while introducing the additional functional groups in precisely defined spatial arrangements.

Historical Applications in Asymmetric Catalysis

The historical development of 9S-Amino-9-deoxyquinine in asymmetric catalysis represents a paradigm shift in organocatalyst design, demonstrating how strategic structural modifications can dramatically expand the scope and efficiency of catalytic systems. The compound's introduction into asymmetric synthesis coincided with the broader emergence of aminocatalysis as a powerful tool for stereoselective transformations, with 9S-Amino-9-deoxyquinine serving as one of the premier examples of how natural product scaffolds could be optimized for synthetic applications.

Early applications of 9S-Amino-9-deoxyquinine focused on reactions proceeding through iminium ion activation mechanisms, where the primary amine forms covalent intermediates with α,β-unsaturated carbonyl compounds. The Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones emerged as a benchmark transformation, demonstrating exceptional levels of stereoselectivity that surpassed conventional organocatalysts. Mechanistic investigations revealed that the stereoselectivity originates from a well-structured ion-pair supramolecular assembly involving the catalyst, substrate, and acid cocatalyst, stabilized by multiple noncovalent interactions.

The scope of 9S-Amino-9-deoxyquinine catalysis expanded rapidly to encompass a diverse array of transformations. Aza-Michael reactions on α,β-unsaturated ketones demonstrated the catalyst's versatility in nitrogen-carbon bond formation, while epoxidation reactions of both α,β-unsaturated ketones and aldehydes showcased its utility in oxygen-transfer processes. The successful application to nitrocyclopropanation reactions and Diels-Alder cycloadditions further highlighted the broad reaction scope accessible through this catalytic system.

Reaction TypeSubstrate ClassTypical EnantioselectivityReference
Friedel-Crafts AlkylationIndoles with α,β-unsaturated ketones>90% ee
Aza-Michael Additionα,β-Unsaturated ketones>85% ee
Epoxidationα,β-Unsaturated aldehydes>90% ee
Nitrocyclopropanationα,β-Unsaturated ketones>85% ee
Asymmetric Mannich ReactionImine-malonate systems91% ee

The development of phase-transfer catalysis applications marked another significant milestone in the historical evolution of 9S-Amino-9-deoxyquinine applications. Modified derivatives bearing quaternary ammonium functionalities demonstrated superior performance in asymmetric α-alkylation reactions compared to conventional phase-transfer catalysts. These systems achieved excellent yields (92-99%) and high enantioselectivities (87-96% ee) in benchmark glycine Schiff base alkylations, establishing new standards for this important class of transformations.

The implementation of continuous flow processes represents the most recent development in the historical applications of 9S-Amino-9-deoxyquinine. Immobilized versions of the catalyst have enabled single-pass flow operations with residence times of 40 minutes, maintaining excellent conversion and enantioselectivity for extended periods. These developments demonstrate the maturation of 9S-Amino-9-deoxyquinine catalysis from laboratory curiosity to practical synthetic methodology with potential for industrial implementation.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

323.199762429 g/mol

Monoisotopic Mass

323.199762429 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-04-14

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